N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide: is an organic compound that features a bithiophene moiety and a methoxyphenyl group connected through an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives.
Attachment of the Ethyl Linker: The bithiophene moiety is then reacted with an ethyl halide to introduce the ethyl linker.
Formation of the Ethanediamide Linkage: The ethyl-linked bithiophene is reacted with 4-methoxyphenylamine and an appropriate coupling reagent to form the ethanediamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale coupling reactions using palladium-catalyzed cross-coupling techniques, such as Suzuki or Stille coupling, to form the bithiophene unit. The subsequent steps are scaled up using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide: can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanediamide linkage can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Amines derived from the ethanediamide linkage.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide depends on its specific application:
In biological systems: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
In materials science: The bithiophene moiety contributes to the electronic properties, facilitating charge transport in organic electronic devices.
Comparison with Similar Compounds
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide: can be compared with other bithiophene derivatives:
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-hydroxyphenyl)ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-chlorophenyl)ethanediamide: Contains a chloro group, potentially affecting its electronic properties and applications in materials science.
These comparisons highlight the unique features of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide , such as its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-14-6-4-13(5-7-14)21-19(23)18(22)20-11-10-15-8-9-17(26-15)16-3-2-12-25-16/h2-9,12H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVOYYNEYMCIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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